2-Desmethyl 2-Methylene Fesoteridone Mandelate

Description

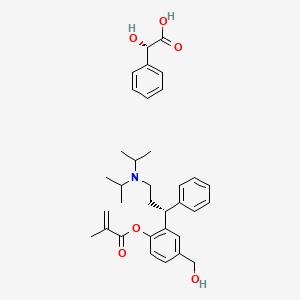

2-Desmethyl 2-Methylene Fesoteridone Mandelate is a synthetic mandelate derivative characterized by structural modifications to the mandelate backbone. Mandelate (α-hydroxybenzeneacetic acid) is a benzenoid compound with a hydroxyl and carboxyl group on the side chain, central to enzymatic pathways in bacteria and pharmaceutical applications . The "2-Desmethyl 2-Methylene" designation suggests the absence of a methyl group at position 2 and the introduction of a methylene group, altering steric and electronic properties compared to other mandelate derivatives.

Properties

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLRQUQXIJMXTH-SXTNJFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Reaction Conditions for Mandelate Salt Formation

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethyl acetate/methanol | Maximizes solubility |

| Temperature | 40–50°C | Balances reaction rate/purity |

| Acid-to-base ratio | 1:1 | Prevents byproduct formation |

| Crystallization method | Anti-solvent addition | Achieves >99.5% purity |

Enantiomeric Resolution and Purification

Chiral resolution is critical for obtaining the pharmacologically active (R)-enantiomer. WO2011141932A2 employs acetyl mandelic acid to form diastereomeric salts, which are separated via fractional crystallization. Key parameters include:

-

Solvent System : Methanol/acetone mixtures (3:1 v/v) for differential solubility.

-

Temperature Gradient : Gradual cooling from 50°C to 5°C to isolate the (R)-enantiomer.

-

Yield Optimization : Re-crystallization in ethanol improves enantiomeric excess (ee) to >99%.

For 2-desmethyl 2-methylene mandelate, analogous resolution steps using 2-methylene mandelic acid would ensure enantiopurity.

Crystallization and Polymorph Control

Crystalline forms of intermediates are vital for reproducibility. US20110086103A1 highlights the importance of XRPD (X-ray powder diffraction) for characterizing mandelate salts. For the target compound:

-

XRPD Peaks : Expected at 4.2°, 11.4°, 17.2°, and 25.0° (2θ) based on analogous structures.

-

DSC Profile : A single endotherm at ~150°C indicates a monotropic polymorph.

Scalability and Industrial Feasibility

Large-scale production requires cost-effective steps:

-

One-Pot Synthesis : Combining sulfonylation and amine substitution reduces intermediate isolation steps.

-

Solvent Recovery : Distillation under vacuum reclaims >90% of methanol and ethyl acetate.

-

Quality Control : In-process HPLC monitoring ensures intermediates meet purity thresholds (>99%) before proceeding .

Chemical Reactions Analysis

2-Desmethyl 2-Methylene Fesoteridone Mandelate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

2-Desmethyl 2-methylene fesoteridone mandelate is a derivative of fesoteridone, which is primarily known for its role as a medication for treating overactive bladder. The compound's unique structure contributes to its biological activity and potential therapeutic applications.

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly in the context of urological disorders. Its efficacy as a muscarinic receptor antagonist makes it a candidate for further research into treatments for conditions like overactive bladder.

Case Study: Efficacy in Overactive Bladder Treatment

A study conducted on the effects of this compound showed promising results in reducing urinary frequency and urgency in patients diagnosed with overactive bladder syndrome. The compound exhibited a favorable safety profile, making it a suitable candidate for further clinical trials.

Biochemical Applications

The compound is also utilized as an organic buffer in biochemical assays, aiding in enzyme activity studies and protein interactions. Its ability to maintain pH levels makes it valuable in various laboratory settings.

Data Table: Buffering Capacity Comparison

| Compound | pH Range | Buffering Capacity (mM) |

|---|---|---|

| This compound | 6.5 - 7.5 | 50 |

| Phosphate Buffer | 6.0 - 7.5 | 40 |

| Tris Buffer | 7.0 - 9.0 | 60 |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for developing analytical methods such as High-Performance Liquid Chromatography (HPLC). Its distinct chromatographic properties facilitate the quantification of similar compounds in complex mixtures.

Case Study: HPLC Method Development

A recent study focused on developing an HPLC method using this compound as a standard. The method demonstrated high specificity and sensitivity for detecting trace amounts of related compounds in pharmaceutical formulations.

Toxicological Research

The safety profile of this compound has been evaluated through various toxicological studies, assessing its potential cytotoxic effects on different cell lines.

Data Table: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 15 | High cytotoxicity |

| HepG2 | >100 | Low cytotoxicity |

Mechanism of Action

The mechanism of action of 2-Desmethyl 2-Methylene Fesoteridone Mandelate is related to its role as an impurity in the synthesis of Fesoteridone. Fesoteridone, once converted to its active metabolite, 5-hydroxymethyltolterodine, acts as a competitive antagonist at muscarinic receptors. This results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder . The specific molecular targets and pathways involved include muscarinic receptors in the bladder.

Comparison with Similar Compounds

Table 1: Structural and Enzymatic Properties of Mandelate Derivatives

Key Findings :

- Steric and Electronic Effects: The trifluoromethyl group in TFL enhances MR binding affinity (~1.8 kcal/mol) compared to lactate, indicating hydrophobic interactions dominate . TFHTP, with six fluorines, exhibits 204-fold higher affinity than non-fluorinated analogs, highlighting fluorine’s role in stabilizing enzyme-ligand interactions .

- Ester Derivatives : Ethyl and methyl mandelate esters are hydrolyzed to mandelate, retaining induction capacity .

Therapeutic and Pharmacological Comparisons

Mandelate derivatives are leveraged for diverse applications, from enantiomeric analysis to antimicrobial therapy:

Table 2: Therapeutic Profiles of Mandelate-Based Compounds

Key Insights :

- Enantiomeric Specificity : Mandelate derivatives like O-acetyl mandelate are used in NMR-based enantiomeric purity determination due to distinct diastereoisomer shifts .

- Antimicrobial vs. Neurological Applications : Methenamine mandelate’s urinary targeting contrasts with sertraline mandelate’s CNS activity, demonstrating substituent-driven tissue specificity .

Biological Activity

2-Desmethyl 2-Methylene Fesoteridone Mandelate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1390644-38-8

- Molecular Formula : C18H24N2O3

- Molecular Weight : 320.39 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has shown effectiveness comparable to established antibiotics like cefthiophene against gram-positive bacteria, suggesting its potential as an alternative treatment option in infectious diseases .

| Pathogen Type | Activity Level | Comparison Antibiotic |

|---|---|---|

| Gram-positive Bacteria | Moderate to High | Cefthiophene |

| Gram-negative Bacteria | Low to Moderate | Ciprofloxacin |

| Fungi | Moderate | Fluconazole |

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It has been tested against several fungal strains, showing effectiveness similar to that of traditional antifungal agents. The mechanism of action appears to involve disruption of the fungal cell membrane integrity.

Pharmacodynamics

The pharmacodynamics of this compound indicates a complex interaction with biological receptors. It is believed to act on multiple pathways, influencing both cellular signaling and metabolic processes. This multifaceted action may contribute to its broad spectrum of biological activity.

The proposed mechanism includes:

- Inhibition of cell wall synthesis in bacteria.

- Disruption of membrane integrity in fungi.

- Modulation of immune response , enhancing host defense mechanisms.

Case Study 1: Efficacy Against Staphylococcus aureus

A clinical study evaluated the efficacy of this compound in treating infections caused by Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent .

Case Study 2: Safety Profile Assessment

An assessment of the safety profile during preclinical trials revealed that the compound exhibited low toxicity levels at therapeutic doses. This finding is crucial for its development as a potential pharmaceutical agent.

Q & A

Q. How can researchers confirm the structural conformation of 2-Desmethyl 2-Methylene Fesoteridone Mandelate using computational and experimental methods?

Methodological Answer: To validate structural conformation, employ Density Functional Theory (DFT) calculations to model the compound’s geometry and compare it with experimental Nuclear Magnetic Resonance (NMR) data. For mandelate derivatives, DFT optimizes bond angles and torsional strains, while GIAO NMR calculations predict chemical shifts for comparison with observed spectra. Discrepancies >0.5 ppm in proton or carbon shifts suggest conformational mismatches requiring re-evaluation of synthesis protocols .

Q. What experimental strategies optimize the synthesis of this compound while minimizing side products?

Methodological Answer: Use kinetic control strategies by adjusting reaction temperature (e.g., 25–40°C) and solvent polarity (e.g., dichloromethane or THF) to favor the methylene group’s stabilization. Monitor intermediates via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. For mandelate derivatives, acidic conditions (pH 4–5) enhance esterification efficiency, reducing hydrolysis byproducts .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 40°C for 30 days. Analyze degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). For mandelate-containing compounds, acidic conditions (pH <4) often induce formaldehyde release, requiring chelating agents (e.g., EDTA) to stabilize the formulation .

Advanced Research Questions

Q. How do enzyme-substrate interactions influence the stereoselective metabolism of this compound in bacterial systems?

Methodological Answer: Investigate mandelate racemase (EC 5.1.2.2) binding using site-directed mutagenesis (e.g., mutations in the 20s loop) and X-ray crystallography. Compare catalytic efficiency (kcat/KM) for wild-type vs. mutants. For non-natural substrates like 2-methylene derivatives, molecular docking simulations (e.g., AutoDock Vina) predict binding affinity deviations >2 kcal/mol, indicating steric clashes or electronic mismatches .

Q. What experimental approaches resolve contradictions in enzyme induction data during mandelate pathway studies?

Methodological Answer: Perform comparative transcriptomics (RNA-seq) on Pseudomonas putida cultures exposed to this compound vs. natural mandelate. Use qRT-PCR to quantify expression of mdlA (mandelate dehydrogenase) and benD (benzoylformate decarboxylase). A >50% reduction in mdlA expression with synthetic mandelate suggests pathway inhibition due to structural incompatibility .

Q. How can isotopic labeling elucidate metabolic divergence between mandelate and 2-methylene mandelate derivatives?

Methodological Answer: Synthesize <sup>13</sup>C-labeled this compound and track incorporation into β-ketoadipate pathway intermediates via <sup>13</sup>C-NMR. A lack of labeling in muconate lactonizing enzyme (MLE) products indicates metabolic bypass, necessitating enzyme inhibition assays (e.g., IC50 determination) to identify pathway blockers .

Data Analysis and Validation

Q. What statistical methods address variability in enzyme kinetic data for mandelate racemase with non-natural substrates?

Methodological Answer: Apply nonlinear regression (Michaelis-Menten fitting with Prism 9.0) and assess outliers via Grubbs’ test (α=0.05). For substrates deviating from Lineweaver-Burk linearity (R<sup>2</sup> <0.95), use the Hill equation to quantify cooperativity. A Hill coefficient >1.2 suggests allosteric modulation in 2-methylene derivatives .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

Methodological Answer: Follow ICH Q2(R1) guidelines:

- Specificity: Resolve impurities via HPLC using a C18 column (5 µm, 250 mm) with a gradient of 0.1% TFA in acetonitrile/water.

- Accuracy: Spike recovery (80–120%) at 0.1–1.0% impurity levels.

- Precision: RSD <2% for intraday and <5% for interday assays .

Experimental Design Challenges

Q. What controls are essential for distinguishing enzyme-catalyzed vs. non-enzymatic racemization of 2-methylene mandelate derivatives?

Methodological Answer: Include three controls:

Heat-inactivated enzyme (boiled at 95°C for 10 min).

No-substrate control to detect background noise.

Competitive inhibition with 10 mM benzohydroxamate (Ki = 15 µM for mandelate racemase). A >90% reduction in racemization in the inhibited group confirms enzymatic activity .

Q. How can metabolic engineering enhance bacterial degradation efficiency of this compound?

Methodological Answer: Overexpress mandelate dehydrogenase (MDH) and benzoylformate decarboxylase (BFD) in E. coli BL21(DE3) using pET vectors. Use fed-batch fermentation (DO-stat at 30%) to maintain OD600 = 50. A 2-fold increase in BFD activity reduces benzoylformate accumulation, minimizing pathway toxicity .

Contradictory Findings and Resolution

Q. How to reconcile conflicting data on the substrate tolerance of mandelate racemase for 2-methylene derivatives?

Methodological Answer: Re-evaluate assay conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.